

A Technical Guide to the Structure and Application of DBCO-PEG13-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DBCO-PEG13-NHS ester	
Cat. No.:	B15073195	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure, properties, and applications of **DBCO-PEG13-NHS ester**, a heterobifunctional crosslinker integral to advancements in bioconjugation, diagnostics, and therapeutic development.

Core Molecular Structure

DBCO-PEG13-NHS ester is a sophisticated chemical tool comprised of three distinct functional moieties: a Dibenzocyclooctyne (DBCO) group, a 13-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. Each component serves a specific and crucial role in its function as a molecular linker.

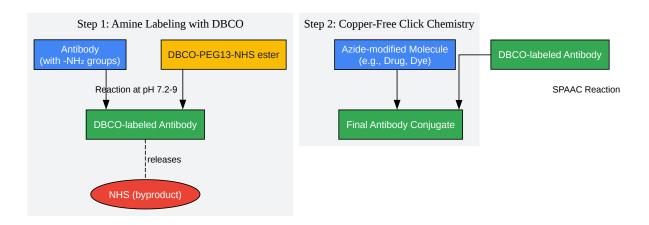
- Dibenzocyclooctyne (DBCO): This is the "bioorthogonal" handle of the molecule. DBCO is a strained cyclooctyne that reacts with high specificity and efficiency with azide-containing molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][3] This reaction is a cornerstone of "click chemistry" and is prized for its ability to proceed under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.[1][2][3][4]
- Polyethylene Glycol (PEG13): The central part of the molecule is a flexible spacer arm
 consisting of 13 repeating ethylene glycol units. This PEG linker enhances the overall water
 solubility of the molecule and its conjugates.[5][6][7] Furthermore, it provides a long, flexible
 connection that minimizes steric hindrance between the molecules being conjugated, which

can improve reaction efficiency and maintain the biological activity of the labeled biomolecules.[5][6]

N-hydroxysuccinimide (NHS) Ester: This is the amine-reactive group. The NHS ester reacts efficiently and specifically with primary aliphatic amines, such as the side chain of lysine residues found on proteins or the N-terminus of polypeptides, to form a stable and covalent amide bond.[8][9][10][11] This reaction proceeds optimally at a neutral to slightly alkaline pH (7.2-9) and results in the release of N-hydroxysuccinimide as a byproduct.[8][11]

The combination of these three components in a single linear molecule allows for a powerful, two-step "orthogonal" conjugation strategy. First, a biomolecule containing primary amines (like an antibody) is labeled with the DBCO group via the NHS ester reaction. After removing the excess linker, this newly DBCO-functionalized biomolecule can then be specifically conjugated to a second molecule bearing an azide group through the copper-free click reaction.

Quantitative Data


The physicochemical properties of **DBCO-PEG13-NHS ester** are summarized below. Note that some values may vary slightly between suppliers.

Property	Value	Source(s)
Chemical Formula	C52H75N3O19	[5][12]
Molecular Weight	~1046.17 g/mol	[5][12]
Purity	Typically ≥95%	[5]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO, DMF, DCM	[5]
Storage Conditions	-20°C for long-term storage (months to years)	[5][12]
Shipping Conditions	Ambient temperature	[5][12]
CAS Number	2784618-59-1	[5]

Experimental Workflow and Protocols

A primary application of **DBCO-PEG13-NHS ester** is the two-step labeling of biomolecules. The logical workflow for conjugating an antibody to an azide-modified molecule (e.g., a fluorescent dye, drug, or oligonucleotide) is illustrated below.

Click to download full resolution via product page

Caption: Workflow for antibody conjugation using DBCO-PEG13-NHS ester.

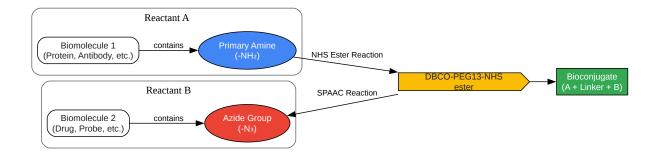
Detailed Experimental Protocol: Antibody Labeling

This protocol provides a general guideline for conjugating a DBCO moiety to an antibody using **DBCO-PEG13-NHS ester**, followed by a click reaction with an azide-containing molecule.

A. Materials and Reagents:

- Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4).
- DBCO-PEG13-NHS ester.
- Anhydrous Dimethylsulfoxide (DMSO).
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
- · Azide-functionalized molecule of interest.
- Spin desalting columns for purification.
- B. Protocol for DBCO Labeling (Step 1):
- Prepare the Antibody: Adjust the concentration of the antibody to 1-2 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts.
- Prepare the DBCO Reagent: Immediately before use, dissolve the DBCO-PEG13-NHS
 ester in anhydrous DMSO to create a 10 mM stock solution.[13]
- Reaction Incubation: Add a 20-30 fold molar excess of the dissolved **DBCO-PEG13-NHS ester** to the antibody solution.[4][13] The final concentration of DMSO in the reaction should ideally be below 20%.[4][13]
- Incubate the reaction for 60 minutes at room temperature with gentle mixing.[4][13]
- Quench the Reaction: To stop the labeling reaction, add quenching buffer (e.g., Tris) to a final concentration of 50-100 mM.[4][13] Incubate for an additional 15 minutes at room temperature.[13] This step ensures that any unreacted NHS ester is hydrolyzed or reacts with the Tris buffer.
- Purification: Remove the excess, unreacted DBCO reagent and byproducts by using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS). The resulting DBCO-functionalized antibody can be stored at -20°C for up to a month, though its reactivity may decrease over time.[13]
- C. Protocol for Copper-Free Click Reaction (Step 2):
- Reaction Setup: Mix the purified DBCO-labeled antibody with the azide-functionalized molecule. A 2-4 fold molar excess of the azide molecule is typically recommended.[13]
- Incubation: Allow the reaction to proceed overnight at 4°C or for 1-4 hours at room temperature.[13] The progress of the reaction can be monitored by observing the decrease



in the DBCO absorbance peak around 310 nm using UV-Vis spectroscopy.[3][4]

- Final Purification: Purify the final antibody conjugate from excess azide-reagent using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or another desalting column.
- Validation: The final conjugate can be validated and characterized using techniques like SDS-PAGE, which will show a shift in molecular weight, and mass spectrometry.[13]

Signaling Pathways and Logical Relationships

The utility of **DBCO-PEG13-NHS** ester is rooted in its ability to link two distinct molecular entities. This relationship can be visualized as a logical pathway for creating complex biomolecular constructs.

Click to download full resolution via product page

Caption: Logical relationship of components in a bioconjugation reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. bocsci.com [bocsci.com]
- 2. Dibenzocyclooctyne (DBCO) Modification CD Bioparticles [cd-bioparticles.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. broadpharm.com [broadpharm.com]
- 5. DBCO-NHCO-PEG13-NHS ester, 2784618-59-1 | BroadPharm [broadpharm.com]
- 6. DBCO-NHCO-PEG13-NHS ester CD Bioparticles [cd-bioparticles.net]
- 7. DBCO-NH-PEG13-NHS ester | AxisPharm [axispharm.com]
- 8. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis Amerigo Scientific [amerigoscientific.com]
- 9. bocsci.com [bocsci.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific US [thermofisher.com]
- 12. medkoo.com [medkoo.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- To cite this document: BenchChem. [A Technical Guide to the Structure and Application of DBCO-PEG13-NHS Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15073195#what-is-the-structure-of-dbco-peg13-nhs-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com